6-chloro-N-methoxy-N-methylnicotinamide
Overview
Description
6-chloro-N-methoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-N-methoxy-N-methyl-nicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiprotozoal Activity
One of the primary applications is in the development of antiprotozoal agents. Compounds derived from nicotinamides, including N-methoxy analogs, have been synthesized and evaluated for their activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing potent in vitro and in vivo activity. These findings highlight their potential as therapeutic agents for diseases such as sleeping sickness and malaria (Ismail et al., 2003).
Apoptosis Induction in Cancer Therapy
Research has also identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells. Through structure-activity relationship (SAR) studies, these compounds have shown significant potential in inhibiting cancer cell growth by targeting microtubule polymerization, offering a new class of anticancer agents (Cai et al., 2003).
Herbicidal Activity
In the agricultural sector, novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated excellent herbicidal activity against various weeds, suggesting their application in developing new herbicides (Yu et al., 2021).
Enzyme Inhibition for Therapeutic Purposes
Nicotinamide derivatives have been explored as inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various diseases, including cancer and metabolic disorders. Small molecule inhibitors of NNMT have been developed, offering insights into enzyme inhibition mechanisms and potential therapeutic applications (Babault et al., 2018).
Development of New Agrochemicals
Innovative uses of nicotinamide in the synthesis of organic salts for agrochemical applications have been demonstrated. These salts exhibit potential as environmentally friendly herbicides, highlighting the role of nicotinamide derivatives in sustainable agriculture (Stachowiak et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKASNMWCZHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465762 | |
Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149281-42-5 | |
Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-N-methoxy-N-methylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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